
Physical properties of (5-Bromo-2-
(trifluoromethyl)pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:

(5-Bromo-2-

(trifluoromethyl)pyridin-4-

yl)methanol

Cat. No.: B1376029 Get Quote

An In-depth Technical Guide to the Physical Properties of (5-Bromo-2-
(trifluoromethyl)pyridin-4-yl)methanol

Executive Summary: This document provides a comprehensive technical overview of the

physical and chemical properties of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol, a
key heterocyclic building block in modern medicinal chemistry and drug development. This

guide is intended for researchers, scientists, and professionals in the field, offering detailed

data, experimental protocols, and expert insights into the characterization of this compound.

We will cover its chemical identity, physicochemical characteristics, and detailed spectroscopic

profile. The methodologies described are grounded in established principles of chemical

analysis to ensure scientific integrity and reproducibility.

Introduction: A Critical Intermediate in Synthesis
(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol is a substituted pyridine derivative of

significant interest in the synthesis of complex organic molecules. Trifluoromethyl- and bromo-

substituted pyridines are prevalent motifs in agrochemicals and pharmaceuticals due to their

ability to modulate metabolic stability, lipophilicity, and binding affinity.[1] The presence of three

distinct functional handles—the bromo group for cross-coupling reactions, the trifluoromethyl

group for electronic modification, and the hydroxymethyl group for further derivatization—

makes this compound a versatile and valuable intermediate. A thorough understanding of its

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1376029?utm_src=pdf-interest
https://www.benchchem.com/product/b1376029?utm_src=pdf-body
https://www.benchchem.com/product/b1376029?utm_src=pdf-body
https://www.benchchem.com/product/b1376029?utm_src=pdf-body
https://www.benchchem.com/product/b1376029?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8175224/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1376029?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


physical properties is paramount for its effective use in multi-step syntheses, enabling precise

control over reaction conditions, purification, and formulation.

Chemical Identity
Accurate identification is the foundation of all chemical research. The key identifiers for (5-
Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol are summarized below.

Identifier Value Source(s)

IUPAC Name

(5-bromo-2-

(trifluoromethyl)pyridin-4-

yl)methanol

[2]

CAS Number 1359828-97-9 [2][3]

Molecular Formula C₇H₅BrF₃NO [2][3][4]

Molecular Weight 256.02 g/mol [2]

Monoisotopic Mass 254.95065 Da [4]

SMILES
OCC1=CC(C(F)

(F)F)=NC=C1Br
[2]

InChI Key
ZKIRNZJSGHLPOH-

UHFFFAOYSA-N
[4]

Physicochemical Properties
The macroscopic physical properties of a compound dictate its handling, storage, and

application in various solvent systems.
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Property Value / Description Source(s)

Physical Form Solid

Purity (Typical) ≥97% [2]

Storage Conditions
Store sealed in a dry place at

room temperature.

Melting Point

Data not publicly available.

See Protocol 5.1 for

determination.

Boiling Point

Data not publicly available;

likely decomposes at high

temperatures.

Solubility

No quantitative data available.

Expected to be soluble in polar

organic solvents like methanol,

ethanol, and DMSO. See

Protocol 5.2 for assessment.

Expert Insight: The presence of the hydroxyl group suggests that this compound will have

higher polarity and potentially higher melting point compared to its precursor, 5-bromo-2-

(trifluoromethyl)pyridine, which has a reported melting point of 41-45 °C.[5] The trifluoromethyl

group increases lipophilicity, while the pyridine nitrogen and hydroxyl group provide hydrogen

bonding capabilities, leading to moderate solubility in a range of solvents.

Spectroscopic and Spectrometric Characterization
Spectroscopic analysis provides unambiguous structural confirmation at the molecular level.

While specific spectra for this exact compound are not widely published, we can predict the key

features based on its structure and data from closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic

molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons and the methylene and hydroxyl protons. We anticipate two signals in the aromatic

region (typically 7.0-9.0 ppm) corresponding to the two protons on the pyridine ring. A singlet

for the methylene (-CH₂-) protons adjacent to the hydroxyl group would likely appear around

4.5-5.0 ppm. The hydroxyl (-OH) proton will appear as a broad singlet whose chemical shift

is dependent on concentration and solvent.

¹³C NMR: The carbon spectrum will show seven distinct signals. The carbon bearing the

trifluoromethyl group will appear as a quartet due to C-F coupling. The CF₃ signal itself will

have a characteristic chemical shift in the 120-130 ppm range. The methylene carbon (-

CH₂OH) would be expected in the 60-70 ppm region.

¹⁹F NMR: The fluorine NMR should display a sharp singlet corresponding to the three

equivalent fluorine atoms of the CF₃ group.[6] Its chemical shift relative to a standard like

CFCl₃ provides confirmation of the electronic environment.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Key Expected Absorptions:

O-H Stretch: A broad, strong band in the region of 3200-3600 cm⁻¹ is characteristic of the

hydroxyl group.

C-H Stretch (Aromatic): Signals typically appear just above 3000 cm⁻¹.

C=N and C=C Stretch (Aromatic Ring): A series of bands in the 1400-1600 cm⁻¹ region.

C-F Stretch: Strong, characteristic absorptions in the 1000-1300 cm⁻¹ range are indicative

of the trifluoromethyl group.

C-O Stretch: A distinct band in the 1050-1250 cm⁻¹ region corresponding to the primary

alcohol.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule.

Expected Molecular Ion Peak: In an Electron Ionization (EI) or Electrospray Ionization (ESI)

mass spectrum, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be

observed. Due to the presence of bromine, a characteristic isotopic pattern will be visible,

with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br

isotopes).

Predicted Masses:

[M+H]⁺: 255.95793 m/z[4]

[M+Na]⁺: 277.93987 m/z[4]

Experimental Protocols
To ensure trustworthiness and reproducibility, the following standardized protocols for

determining key physical properties are provided.

Protocol: Melting Point Determination
Causality: The melting point is a sensitive indicator of purity. A sharp melting range (typically <1

°C) suggests a highly pure compound.

Preparation: Ensure the sample is completely dry by placing it under a high vacuum for

several hours.

Loading: Finely crush a small amount of the solid sample. Pack the powder into a capillary

tube to a height of 2-3 mm.

Measurement: Place the capillary tube into a calibrated digital melting point apparatus.

Heating: Use a rapid heating rate (10-15 °C/min) for a coarse measurement. Once the

approximate melting point is known, repeat with a fresh sample, heating at a slow rate (1-2

°C/min) starting from ~10 °C below the expected temperature.
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Recording: Record the temperature at which the first liquid drop appears and the

temperature at which the entire sample becomes liquid. This range is the melting point.

Protocol: Qualitative Solubility Assessment
Causality: Understanding solubility is critical for selecting appropriate solvents for reactions,

purification (e.g., recrystallization), and analysis (e.g., NMR).

Setup: Add approximately 10 mg of the compound to a series of small test tubes.

Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., water, methanol,

ethanol, acetone, dichloromethane, ethyl acetate, hexane, DMSO).

Observation: Agitate each tube vigorously for 30 seconds. Observe and record whether the

solid dissolves completely, partially, or not at all at room temperature.

Heating (Optional): Gently heat the tubes that showed partial or no solubility to determine if

solubility increases with temperature.

Classification: Classify the compound's solubility in each solvent as "soluble," "sparingly

soluble," or "insoluble."

Visualization and Workflow
A systematic workflow is essential for the comprehensive characterization of a novel or

reference chemical compound. The following diagram illustrates a logical process flow.
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Phase 1: Initial Identification

Phase 2: Physicochemical Analysis

Phase 3: Spectroscopic Confirmation

Phase 4: Data Consolidation

Obtain Sample of
(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol

Confirm Identity via
CAS Number & Label

Determine Physical Form
(Visual Inspection)

Proceed if ID matches

Melting Point Analysis
(Protocol 5.1)

Solubility Screening
(Protocol 5.2)

Acquire NMR Spectra
(¹H, ¹³C, ¹⁹F)

Proceed to structural analysis

Acquire IR Spectrum

Acquire Mass Spectrum

Correlate All Data

Synthesize all data

Confirm Structure & Purity

Generate Certificate of Analysis

Click to download full resolution via product page

Caption: Workflow for the physical characterization of a chemical standard.
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Conclusion
(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol is a solid chemical intermediate with

significant potential in synthetic chemistry. Its key physical characteristics include a molecular

weight of 256.02 g/mol and the presence of defining functional groups confirmed by

spectroscopic methods. The protocols and data presented in this guide serve as a foundational

resource for scientists, ensuring the reliable and effective application of this compound in

research and development endeavors. The systematic approach to characterization outlined

herein provides a framework for maintaining high standards of scientific integrity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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